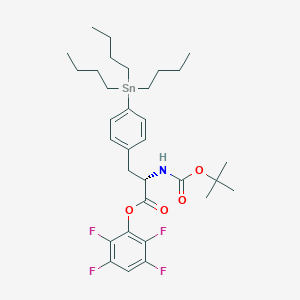

tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

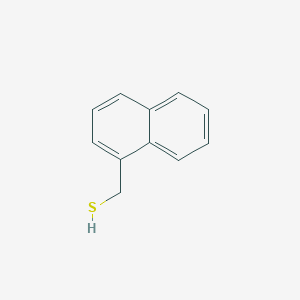

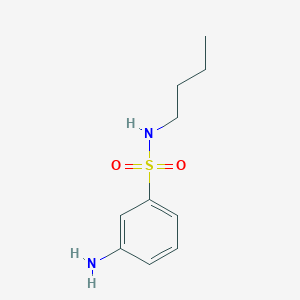

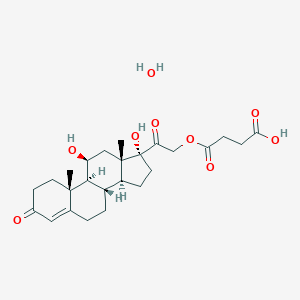

Tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester (abbreviated as Boc-Phe-SnBu3) is a chemical compound used in scientific research. It is a derivative of phenylalanine, an amino acid that is essential for protein synthesis in the human body. Boc-Phe-SnBu3 is used in various research applications, including peptide synthesis, drug discovery, and biochemistry.

Mechanism Of Action

Boc-Phe-SnBu3 does not have a direct mechanism of action, as it is not a drug. However, it is used as a building block in peptide synthesis, which involves the creation of peptides that can have various mechanisms of action. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and they can also act as inhibitors of protein-protein interactions.

Biochemical And Physiological Effects

Boc-Phe-SnBu3 does not have any direct biochemical or physiological effects, as it is not a drug. However, peptides synthesized using Boc-Phe-SnBu3 can have various biochemical and physiological effects, depending on their sequence and structure. Peptides can act as hormones, neurotransmitters, growth factors, and antimicrobial agents, among other roles.

Advantages And Limitations For Lab Experiments

Boc-Phe-SnBu3 has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be used in automated peptide synthesis. However, Boc-Phe-SnBu3 has some limitations, such as its high cost compared to other amino acid derivatives. It also requires additional steps for deprotection and purification during peptide synthesis.

Future Directions

There are several future directions for the use of Boc-Phe-SnBu3 in scientific research. One direction is the development of new peptide-based drugs that target specific proteins involved in diseases such as cancer and Alzheimer's disease. Another direction is the use of Boc-Phe-SnBu3 in the synthesis of peptides with novel structures and functions. This could lead to the discovery of new biomolecules with therapeutic potential. Additionally, Boc-Phe-SnBu3 could be used in the development of new methods for peptide synthesis that are more efficient and cost-effective.

Synthesis Methods

Boc-Phe-SnBu3 is synthesized using a multi-step process. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc group protects the amino group from unwanted reactions during subsequent steps. The second step involves the introduction of a tri-n-butylstannyl (SnBu3) group to the phenylalanine side chain. The SnBu3 group is used as a protecting group for the side chain during peptide synthesis. The final step involves the coupling of the Boc-protected phenylalanine with tetrafluorophenyl ester to form Boc-Phe-SnBu3.

Scientific Research Applications

Boc-Phe-SnBu3 is primarily used in peptide synthesis, a process that involves the creation of peptides by linking amino acids together. Peptides are important molecules in biological systems, and they play a crucial role in various physiological processes. Boc-Phe-SnBu3 is used as a building block in peptide synthesis, and it is particularly useful for the synthesis of peptides with a C-terminal phenylalanine residue. Boc-Phe-SnBu3 is also used in drug discovery, where it is used to create peptide-based drugs that target specific proteins.

properties

CAS RN |

151842-31-8 |

|---|---|

Product Name |

tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester |

Molecular Formula |

C32H45F4NO4Sn |

Molecular Weight |

702.4 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-tributylstannylphenyl)propanoate |

InChI |

InChI=1S/C20H18F4NO4.3C4H9.Sn/c1-20(2,3)29-19(27)25-14(9-11-7-5-4-6-8-11)18(26)28-17-15(23)12(21)10-13(22)16(17)24;3*1-3-4-2;/h5-8,10,14H,9H2,1-3H3,(H,25,27);3*1,3-4H2,2H3;/t14-;;;;/m0..../s1 |

InChI Key |

VVOWZDSOYJBSMQ-XCYGSCDUSA-N |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |

SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |

synonyms |

Boc-BSPATP tert-butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl este |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)